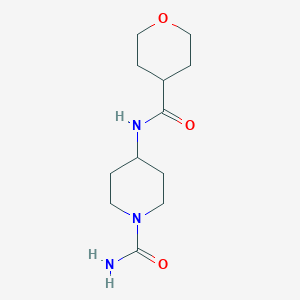

4-(Oxane-4-carbonylamino)piperidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Oxane-4-carbonylamino)piperidine-1-carboxamide is a chemical compound with the following structural formula: . It consists of a piperidine ring (a six-membered heterocycle containing one nitrogen atom and five carbon atoms) with an oxane (tetrahydro-2H-pyran) group attached to the nitrogen atom and a carbonyl group (C=O) at the 4-position of the piperidine ring .

Molecular Structure Analysis

The molecular weight of This compound is approximately 255.32 g/mol . Its IUPAC name is 4-(tetrahydro-2H-pyran-4-carboxamido)piperidine-1-carboxamide . The compound’s structure includes a piperidine ring fused with an oxane moiety, resulting in a unique arrangement of atoms .

Chemical Reactions Analysis

While specific reactions for this compound were not directly retrieved, it is crucial to explore potential transformations, such as hydrogenation of the carbonyl group, cyclization reactions, and annulation processes. These reactions can lead to the formation of various piperidine derivatives .

Physical and Chemical Properties Analysis

作用機序

Target of Action

The primary target of 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide is DNA Gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It is essential for the replication of bacteria and is the target of many antibiotics .

Mode of Action

This compound interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, which is a crucial step in DNA replication. As a result, the bacterial cell cannot replicate its DNA and thus cannot divide and proliferate .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, it prevents the unwinding of the DNA helix, a necessary step for DNA replication . This disruption in the replication process leads to cell death, thereby exerting its antibacterial effect .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. By preventing DNA replication through the inhibition of DNA gyrase, the compound causes bacterial cell death, thereby stopping the infection .

生化学分析

Biochemical Properties

Piperidine derivatives have been found to exhibit a variety of biological activities, including antiviral properties . For instance, piperidine-4-carboxamide compounds have shown inhibitory activity against human coronaviruses

Cellular Effects

Related piperidine-4-carboxamide compounds have shown antiviral activity in various cell lines, including Vero and MK2 cells . The compound’s influence on cell function, cell signaling pathways, gene expression, and cellular metabolism remains to be explored.

Molecular Mechanism

Piperidine derivatives have been found to inhibit Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival

Metabolic Pathways

The metabolic pathways involving 4-(Oxane-4-carbonylamino)piperidine-1-carboxamide are not well-characterized. Piperidine derivatives are known to undergo metabolism involving cytochrome P450 enzymes . The specific enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, remain to be identified.

特性

IUPAC Name |

4-(oxane-4-carbonylamino)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O3/c13-12(17)15-5-1-10(2-6-15)14-11(16)9-3-7-18-8-4-9/h9-10H,1-8H2,(H2,13,17)(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIWPBCRNRJOLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2CCOCC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-oxo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-benzoxazole-5-sulfonamide](/img/structure/B2909398.png)

![6-Methyl-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2909404.png)

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enamide](/img/structure/B2909405.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2909406.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2909411.png)

![1-{[3,5-Bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B2909413.png)

![Methyl (E)-4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2909416.png)

![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-methoxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2909417.png)

![2,2-Difluoro-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2909420.png)